molecular formula C24H31N3O4S B2452683 N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898368-66-6

N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2452683
CAS RN: 898368-66-6
M. Wt: 457.59
InChI Key: JDKXFAYWMKQSOZ-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Catalysis

N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide derivatives, such as N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), have been found to be effective ligands in copper-catalyzed coupling reactions of aryl halides with alkynes. These reactions are important for creating complex organic structures, potentially useful in pharmaceuticals and materials science. The efficiency of these catalysts in promoting such coupling reactions under mild conditions highlights their potential in organic synthesis and drug discovery processes (Chen et al., 2023).

Polymerization Processes

Research on N,N-dialkylacrylamides, which share structural features with this compound, has shown that these compounds can be polymerized using specific catalysts to produce polymers with varying configurations. This has implications for the development of new materials with tailored properties for applications in biomedicine, coatings, and other fields. The ability to control the molecular weight distributions and configurations of these polymers opens up new possibilities in materials science (Kobayashi et al., 1999).

Synthesis of Oxalamides

Innovative synthetic methods have been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to this compound. These methods provide a new pathway for creating oxalamides, which are valuable in medicinal chemistry and material science due to their potential pharmacological activities and applications as building blocks in polymers and other advanced materials (Mamedov et al., 2016).

Hydroxylation Reactions

The use of oxalamide derivatives in catalyzing the hydroxylation of (hetero)aryl halides under mild conditions has been explored. These reactions are crucial for introducing hydroxyl groups into aromatic compounds, which is a key step in the synthesis of many pharmaceuticals and agrochemicals. The development of efficient and selective hydroxylation catalysts is of great interest in green chemistry and sustainable industrial processes (Xia et al., 2016).

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-17-7-10-21(11-8-17)32(30,31)27-15-5-4-6-20(27)13-14-25-23(28)24(29)26-22-12-9-18(2)16-19(22)3/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKXFAYWMKQSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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